![molecular formula C15H14ClF3N4O2 B610016 (s)-3-Chloro-7-(2-(hydroxymethyl)morpholino)-2-methyl-5-(trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-6-carbonitrile CAS No. 2227425-05-8](/img/structure/B610016.png)

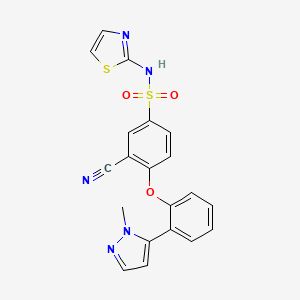

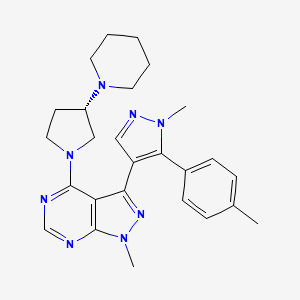

(s)-3-Chloro-7-(2-(hydroxymethyl)morpholino)-2-methyl-5-(trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

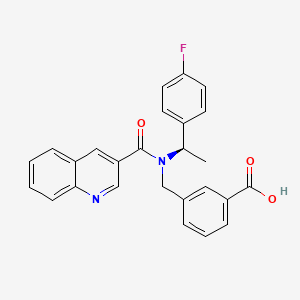

This compound is a complex organic molecule that contains several functional groups. It has a pyrrolo[3,2-b]pyridine core, which is a type of nitrogen-containing heterocycle. This core is substituted with various groups including a trifluoromethyl group, a morpholino group, and a hydroxymethyl group. These groups can greatly influence the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the desired final product and the available starting materials. For example, trifluoromethylpyridines can be synthesized from various precursors via palladium-catalyzed cross-coupling reactions . Similarly, pyridinols and pyridinamines can be prepared using enzymes or whole cells .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,2-b]pyridine core suggests that the compound may have interesting electronic properties. The trifluoromethyl group is electron-withdrawing, which could influence the compound’s reactivity .Chemical Reactions Analysis

The types of chemical reactions that this compound can undergo would depend on its functional groups. For example, the trifluoromethyl group can participate in various types of reactions, including nucleophilic substitution and elimination reactions . The morpholino group could also be involved in reactions, particularly if it is deprotonated to form a morpholinyl anion .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and its ability to cross biological membranes .Applications De Recherche Scientifique

Synthesis of Pyridine and Fused Pyridine Derivatives : Research has shown that various pyridine derivatives, including chlorinated and methylated forms, can be synthesized and further processed to yield a range of heterocyclic compounds, indicating potential application in creating complex molecular structures (Al-Issa, 2012).

Reactions with Dichlorocarbene : Studies involving the reactions of morpholino furancarbonitriles with dichlorocarbene, leading to the formation of various substituted compounds, suggest the utility of morpholino groups in complex chemical transformations (Yamagata, Takaki, & Yamazaki, 1992).

Creation of Isothiazole Derivatives : The reaction of bromoisothiazole carbonitriles with morpholine has been explored, yielding amino-substituted derivatives. This indicates the compound's role in synthesizing isothiazole-based structures (Kalogirou & Koutentis, 2014).

Synthesis of Pyridothienopyrimidines : There's evidence of synthesizing fluorine-containing heterocycles, particularly pyridothienopyrimidines, which are achieved through reactions involving morpholine and similar compounds. This suggests potential applications in creating fluorinated heterocyclic structures (Bakhite, Abdel-rahman, & Al-Taifi, 2005).

Chemical Transformations under Nucleophilic Conditions : The reactivity of certain carbonitriles, including those with morpholino groups, towards various nucleophilic reagents has been studied, indicating a broad range of potential chemical transformations (Ibrahim & El-Gohary, 2016).

Synthesis of Pyrroloquinoxalines : The compound's utility in synthesizing pyrroloquinoxalines through cycloaddition reactions has been demonstrated, showing its versatility in creating complex fused ring systems (Kim et al., 1990).

Formation of Oxazoline Complexes : Research involving the reaction of pyridine carbonitriles with amino alcohols, leading to oxazoline complexes, shows the compound's potential in coordination chemistry and complex formation (Segl′a & Jamnický, 1993).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-7-[(2S)-2-(hydroxymethyl)morpholin-4-yl]-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClF3N4O2/c1-7-10(16)11-12(21-7)13(23-2-3-25-8(5-23)6-24)9(4-20)14(22-11)15(17,18)19/h8,21,24H,2-3,5-6H2,1H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFQBBCQZKVZJN-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCOC(C3)CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCO[C@@H](C3)CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClF3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

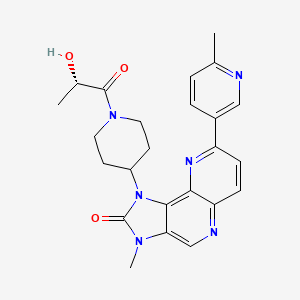

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B609952.png)